2-(2-Thienyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-(2-Thienyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of thienyl, piperazinyl, oxazole, and carbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the thienyl and piperazinyl intermediates. The key steps include:
Formation of Thienyl Intermediates: The thienyl groups are synthesized through the reaction of thiophene with appropriate reagents under controlled conditions.
Piperazinyl Derivatives: The piperazinyl group is introduced through the reaction of piperazine with thienylcarbonyl chloride.
Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions involving the thienyl and piperazinyl intermediates.
Final Coupling: The final step involves coupling the oxazole ring with the carbonitrile group under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thienyl derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl and piperazinyl positions, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced thienyl derivatives.
Scientific Research Applications
2-(2-Thienyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Thienylcarbonyl)benzoic acid
- 2-(2-Thienylcarbonyl)carbohydrazonoylbenzoic acid
- 4-(2-(2-Thienylcarbonyl)carbohydrazonoyl)ph 3-Cl-1-benzothiophene-2-carboxylate
Uniqueness
2-(2-Thienyl)-5-[4-(2-thienylcarbonyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c18-11-12-17(23-15(19-12)13-3-1-9-24-13)21-7-5-20(6-8-21)16(22)14-4-2-10-25-14/h1-4,9-10H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZILLTPDTJZCRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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